molecular formula C21H25N3O3 B6505521 ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-63-6

ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6505521
CAS No.: 1396815-63-6
M. Wt: 367.4 g/mol
InChI Key: LEQYPNMFZNFPDZ-UHFFFAOYSA-N
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Description

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the adamantane moiety in the structure adds to its stability and lipophilicity, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through cyclocondensation reactions involving 5-aminopyrazoles and β-dicarbonyl compounds . The adamantane-1-amido group is then introduced through an amide coupling reaction, using reagents such as adamantane-1-carboxylic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the amide coupling reaction. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to cross cell membranes, while the pyrazolo[1,5-a]pyridine core interacts with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the adamantane moiety, which enhances its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

ethyl 5-(adamantane-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-19(25)17-12-22-24-4-3-16(8-18(17)24)23-20(26)21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,12-15H,2,5-7,9-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQYPNMFZNFPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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